molecular formula C9H7N7 B3177272 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole CAS No. 1423810-54-1

5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole

Cat. No. B3177272
CAS RN: 1423810-54-1
M. Wt: 213.2 g/mol
InChI Key: ZHDMYGJRWUULQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole” is a type of triazole derivative. Triazole compounds are known for their broad-spectrum activity against fungi by inhibiting the lanosterol 14α-demethylase enzyme . They are also known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves several steps. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The structure is also characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .

Scientific Research Applications

Coordination Polymers and Luminescence

A study by Chen et al. (2011) explored a tetrazole-based Zn(II) coordination polymer, synthesized under hydrothermal conditions. This polymer displayed strong blue fluorescence emissions in the solid state at room temperature, indicating potential applications in materials science, particularly in the field of luminescent materials (Chen et al., 2011).

Metal-Organic Chain Structures

Lysenko (2012) described the use of a similar compound in creating a Cd(II) metal-organic chain structure. This study highlights the compound's role as a heterobifunctional ligand, contributing to the construction of complex, hydrogen-bonded three-dimensional arrays, relevant in the field of crystal engineering and design of metal-organic frameworks (Lysenko, 2012).

properties

IUPAC Name

5-[4-(1,2,4-triazol-1-yl)phenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N7/c1-3-8(16-6-10-5-11-16)4-2-7(1)9-12-14-15-13-9/h1-6H,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDMYGJRWUULQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole
Reactant of Route 2
Reactant of Route 2
5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole
Reactant of Route 3
Reactant of Route 3
5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole
Reactant of Route 4
5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole
Reactant of Route 5
Reactant of Route 5
5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole
Reactant of Route 6
Reactant of Route 6
5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.